molecular formula C15H22N2O4S B7698574 N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7698574
M. Wt: 326.4 g/mol
InChI Key: IGJKNHSUVFNCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PS433540, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylphenylacetamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit specific enzymes involved in various biological processes. This compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in cancer cell metabolism. It has also been found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of neurodegenerative diseases. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of p38 mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of lactate and ATP, resulting in the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β, which leads to a decrease in the production of toxic proteins involved in the pathogenesis of neurodegenerative diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments include its specificity and potency in inhibiting specific enzymes involved in various biological processes. The limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research include the development of more efficient and effective synthesis methods, the evaluation of its potential therapeutic applications in other scientific research fields, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, the identification of novel targets for this compound and the development of new derivatives with improved specificity and potency may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenylacetic acid with N-propyl-1-pyrrolidine sulfonamide in the presence of a base. The resulting intermediate product is then reacted with 4-hydroxyphenylacetic acid to obtain the final product. Other methods include the use of different starting materials and reagents, such as 4-bromo-2-nitrophenol and N-propyl-1-pyrrolidine sulfonamide.

Scientific Research Applications

N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-propyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-9-16-15(18)12-21-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKNHSUVFNCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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